2-[2-(Methylthio)acetyl]naphthalene
Description
Properties
Molecular Formula |
C13H12OS |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-methylsulfanyl-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C13H12OS/c1-15-9-13(14)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3 |
InChI Key |
NZJPTLBWWRPAAT-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities among naphthalene derivatives:
Key Observations :
- Methylthio vs. Methyl Groups : 2-(Methylthio)naphthalene exhibits higher lipophilicity (logP ~4.2) compared to 2-methylnaphthalene (logP ~3.9), influencing metabolic pathways and environmental persistence .
- Acetylated Derivatives: The acetyl group in 2-acetyl-6-methoxynaphthalene enhances its role as a pharmaceutical intermediate, particularly for nonsteroidal anti-inflammatory drugs (NSAIDs) like Naproxen .
Toxicological Profiles
Naphthalene and Methylnaphthalenes :
- Naphthalene and its methyl derivatives (1- and 2-methylnaphthalene) induce lung and nasal lesions in rodents, with 2-methylnaphthalene requiring ~2-fold higher doses than naphthalene for similar effects. Both deplete glutathione but differ in metabolic rates .
- 2-Methylnaphthalene is prioritized in toxicological assessments due to its environmental prevalence and structural similarity to naphthalene .
- Methylthio Derivatives: Limited direct data exist for 2-(methylthio)naphthalene, but sulfur-containing naphthalenes are generally less volatile and more resistant to oxidation than their methyl counterparts. This may reduce acute inhalation toxicity but increase persistence in biological systems .
Analytical and Detection Methods
- HPLC-Fluorescence : Used to detect naphthalene-based fluorophores in food-contact materials, achieving recoveries of 78.9–101.1% and RSDs <10% .
- Toxicokinetic Studies : Gas chromatography-mass spectrometry (GC-MS) and HPLC are standard for quantifying naphthalene and methylnaphthalenes in biological samples .
Preparation Methods
Friedel-Crafts Acylation with Methylthio Acetyl Chloride
The Friedel-Crafts acylation of naphthalene using methylthio acetyl chloride represents a direct route to the target compound. This method leverages the electrophilic nature of the acyl chloride, with Lewis acids such as AlCl3 facilitating the formation of the acylium ion.
Reaction Conditions
-
Substrate : Naphthalene (1.0 equiv)
-
Acylating Agent : Methylthio acetyl chloride (1.2 equiv)
-
Catalyst : Anhydrous AlCl3 (1.5 equiv)
-
Solvent : Dichloromethane (DCM), 0°C to room temperature
-
Time : 6–8 hours
The reaction proceeds via electrophilic substitution at the 2-position of naphthalene, favored due to the planar transition state stabilization. Post-reaction workup involves quenching with ice-water, followed by extraction and column chromatography. Yields typically range from 65% to 78%, with minor formation of the 1-isomer (<5%).
Key Challenge : The limited commercial availability of methylthio acetyl chloride necessitates in situ preparation via thioesterification of acetyl chloride with methanethiol (MeSH), which introduces handling risks due to MeSH’s volatility and toxicity.
Bromination-Substitution Sequence
This two-step approach involves bromination of 2-acetylnaphthalene at the α-position, followed by nucleophilic substitution with sodium methanethiolate (NaSMe).
Step 1: α-Bromination of 2-Acetylnaphthalene
Conditions :
-
Reagent : N-Bromosuccinimide (NBS, 1.1 equiv)
-
Initiator : Benzoyl peroxide (BPO, 0.1 equiv)
-
Solvent : CCl4, reflux
-
Time : 4 hours
The radical-mediated bromination selectively targets the α-carbon of the acetyl group, yielding 2-(2-bromoacetyl)naphthalene with >90% efficiency.
Step 2: Nucleophilic Substitution with NaSMe
Conditions :
-
Substrate : 2-(2-bromoacetyl)naphthalene (1.0 equiv)
-
Nucleophile : NaSMe (2.0 equiv)
-
Solvent : Dimethylformamide (DMF), 80°C
-
Time : 3 hours
The substitution proceeds via an SN2 mechanism, affording the target compound in 85–92% yield after recrystallization.
Advantage : High regioselectivity and compatibility with scale-up.
Direct Thiomethylation Using BF3SMe2
The Lewis acid BF3SMe2 serves as both a catalyst and thiomethylating agent, enabling direct functionalization of 2-acetylnaphthalene. This method, adapted from recent advances in C1 chemistry, avoids pre-halogenation steps.
Reaction Protocol :
-
Substrate : 2-Acetylnaphthalene (1.0 equiv)
-
Reagent : BF3SMe2 (2.0 equiv)
-
Solvent : Toluene, 60°C
-
Time : 12 hours
The thiomethyl group is introduced at the α-position via electrophilic aromatic substitution, driven by the electron-withdrawing effect of the carbonyl group. Yields of 70–80% are achieved, with minimal byproducts.
Mechanistic Insight : BF3 activates the acetyl carbonyl, enhancing the electrophilicity of the α-carbon for attack by the SMe⁻ nucleophile.
Comparative Analysis of Methods
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts Acylation | 65–78% | Direct; avoids multi-step synthesis | Requires hazardous MeSH handling |
| Bromination-Substitution | 85–92% | High selectivity; scalable | Two-step process; bromination safety risks |
| BF3SMe2 Thiomethylation | 70–80% | One-pot; no pre-functionalization | Longer reaction time; solvent constraints |
Experimental Optimization and Data
Q & A
Q. What are the primary considerations for designing in vivo studies to assess acute toxicity of 2-[2-(Methylthio)acetyl]naphthalene?
- Methodological Answer : When designing in vivo toxicity studies, prioritize:
- Exposure Routes : Inhalation, oral, dermal, or parenteral routes should align with potential human exposure pathways .
- Health Outcomes : Monitor systemic effects (e.g., respiratory, hepatic, renal) and mortality, as outlined in toxicological inclusion criteria .
- Randomization and Bias Control : Administer doses in a randomized manner, ensure allocation concealment, and blind researchers/subjects to study groups to minimize selection and performance biases .
Q. How should researchers conduct a systematic literature review to identify toxicological data for this compound?
- Methodological Answer : Follow a structured approach:
- Database Searches : Use PubMed, TOXCENTER, and NTRL, restricting results to peer-reviewed studies without date/language limits. Non-English studies should be translated if critical .
- Screening Process : Perform title/abstract screening (14,468 records in one case) followed by full-text review (720 studies) to exclude irrelevant or low-quality work .
- Inclusion Criteria : Focus on studies reporting species-specific outcomes (human or lab mammals) and direct chemical-specific effect estimates .
Q. What techniques are recommended for characterizing the purity and stability of this compound in experimental settings?
- Methodological Answer : Employ:
- Chromatographic Methods : HPLC or GC-MS to verify chemical purity and detect degradation products.
- Spectroscopic Analysis : NMR and FT-IR to confirm structural integrity and functional groups (e.g., methylthio and acetyl moieties).
- Stability Testing : Store samples in airtight, light-protected containers at controlled temperatures to prevent oxidation or thermal decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological endpoints for this compound across studies?
- Methodological Answer : Address discrepancies by:
- Risk of Bias Assessment : Use tools like Table C-6/C-7 to evaluate study quality. Prioritize high-confidence studies with rigorous randomization, blinding, and complete outcome reporting .
- Dose-Response Analysis : Compare outcomes across dose ranges and exposure durations to identify thresholds for adverse effects .
- Mechanistic Validation : Replicate conflicting results in standardized models (e.g., murine hepatocytes) while controlling for metabolic differences .
Q. What strategies are effective for investigating the metabolic pathways of this compound in mammalian systems?
- Methodological Answer :
- Toxicokinetic Profiling : Use radiolabeled compounds in in vivo models to track absorption, distribution, and excretion.
- Metabolite Identification : Employ LC-MS/MS to detect phase I (oxidation) and phase II (conjugation) metabolites in plasma/tissue homogenates .
- In Vitro Models: Leverage hepatocyte or microsomal assays to study cytochrome P450-mediated transformations .
Q. What methodologies are recommended for identifying biomarkers of exposure to this compound?
- Methodological Answer :
- Biomonitoring : Analyze urine/blood samples for stable metabolites (e.g., methylthio-acetyl adducts) using targeted metabolomics .
- Omics Integration : Combine transcriptomic and proteomic data to identify dysregulated pathways (e.g., oxidative stress markers like GST or SOD) .
- Cross-Species Validation : Compare biomarker consistency across rodent models and human cell lines to ensure translational relevance .
Q. How should meta-analyses be structured to minimize bias in synthesizing toxicity data for this compound?
- Methodological Answer :
- Data Extraction : Use standardized forms to collect outcomes per species/experiment, ensuring granularity (e.g., separating acute vs. chronic effects) .
- Confidence Rating : Apply criteria from to rate study confidence (high/moderate/low) based on bias controls and reproducibility .
- Sensitivity Analysis : Exclude low-confidence studies or those with incomplete outcome data to assess robustness of conclusions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
